molecular formula C26H26N4O3 B12381862 5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one

5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one

Cat. No.: B12381862
M. Wt: 442.5 g/mol
InChI Key: BVNCAKYZYOLELQ-SANMLTNESA-N
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Description

5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including 5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one, can be achieved through various methods. Common synthetic routes include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . These methods involve the use of specific reagents and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce quinazoline amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions lead to the modulation of cellular pathways, resulting in the compound’s therapeutic effects . The compound’s structure allows it to bind to target sites with high affinity, enhancing its efficacy .

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one

InChI

InChI=1S/C26H26N4O3/c1-16-12-18(14-30(2)24(16)32)17-8-11-22-21(13-17)23(29-25(27)28-22)26(15-31,33-20-9-10-20)19-6-4-3-5-7-19/h3-8,11-14,20,31H,9-10,15H2,1-2H3,(H2,27,28,29)/t26-/m0/s1

InChI Key

BVNCAKYZYOLELQ-SANMLTNESA-N

Isomeric SMILES

CC1=CC(=CN(C1=O)C)C2=CC3=C(C=C2)N=C(N=C3[C@](CO)(C4=CC=CC=C4)OC5CC5)N

Canonical SMILES

CC1=CC(=CN(C1=O)C)C2=CC3=C(C=C2)N=C(N=C3C(CO)(C4=CC=CC=C4)OC5CC5)N

Origin of Product

United States

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